molecular formula C9H12N2O4S B14836728 4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide

4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide

Cat. No.: B14836728
M. Wt: 244.27 g/mol
InChI Key: WNFZVRVPWIGLMO-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O4S It contains a pyridine ring substituted with cyclopropoxy, methoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of Substituents: The cyclopropoxy and methoxy groups are introduced through nucleophilic substitution reactions. For example, cyclopropyl alcohol and methanol can be used as nucleophiles in the presence of a suitable base.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridine or sulfonamide derivatives.

Scientific Research Applications

4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For example, as a PI3K/mTOR inhibitor, it binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the sulfonamide group contributes to its biological activity.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

4-cyclopropyloxy-5-methoxypyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O4S/c1-14-8-5-11-9(16(10,12)13)4-7(8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

WNFZVRVPWIGLMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

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